molecular formula C11H11NO4S B13885988 2-(Benzenesulfonamido)pent-4-ynoic acid

2-(Benzenesulfonamido)pent-4-ynoic acid

Cat. No.: B13885988
M. Wt: 253.28 g/mol
InChI Key: CEDVYSBJYALOGL-UHFFFAOYSA-N
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Description

2-(Benzenesulfonamido)pent-4-ynoic acid (CAS 885104-33-6) is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate in the development of novel therapeutic agents. Patent literature identifies its primary research value in the discovery of B1 bradykinin receptor antagonists , a class of compounds investigated for treating conditions like inflammation and neuropathic pain, including diabetic neuropathy and Charcot-Marie-Tooth disease . Furthermore, related structural analogs are explored for their potential as analgesic and anti-inflammatory agents . The molecule integrates a pent-4-ynoic acid backbone, a structure known for its utility in click chemistry and synthesis, with a benzenesulfonamide group, a common pharmacophore in drug design. With a molecular formula of C 11 H 11 NO 4 S and a molecular weight of 253.28 g/mol , this reagent is intended for use by professional researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

2-(benzenesulfonamido)pent-4-ynoic acid

InChI

InChI=1S/C11H11NO4S/c1-2-6-10(11(13)14)12-17(15,16)9-7-4-3-5-8-9/h1,3-5,7-8,10,12H,6H2,(H,13,14)

InChI Key

CEDVYSBJYALOGL-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Benzenesulfonamido Pent 4 Ynoic Acid and Its Congeners

Retrosynthetic Analysis of the 2-(Benzenesulfonamido)pent-4-ynoic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. scitepress.org The analysis of this compound identifies two primary disconnections.

N-S Bond Disconnection: The most logical initial disconnection is at the sulfonamide bond. This bond can be retrosynthetically cleaved to yield two key synthons: a benzenesulfonyl cation equivalent and an amino acid anion equivalent. These correspond to the real-world reagents benzenesulfonyl chloride and the precursor amino acid, 2-aminopent-4-ynoic acid. This disconnection is based on the standard and reliable sulfonamide formation reaction.

α-Carbon Disconnections: The second level of analysis focuses on the 2-aminopent-4-ynoic acid intermediate. This α-amino acid can be further broken down. A key disconnection is at the Cα-Cβ bond, suggesting an alkylation strategy. This approach identifies a glycine (B1666218) synthon (a nucleophilic glycine equivalent) and a propargyl electrophile, such as propargyl bromide or propargyl tosylate. A common synthetic equivalent for the glycine synthon is diethyl acetamidomalonate, which provides the α-carbon, the nitrogen atom, and the eventual carboxylic acid group.

This two-tiered retrosynthetic approach suggests a forward synthesis that would involve:

The alkylation of a glycine equivalent (e.g., diethyl acetamidomalonate) with a propargyl halide.

Hydrolysis and decarboxylation to yield the free 2-aminopent-4-ynoic acid.

Protection of the carboxyl group followed by sulfonylation of the amino group with benzenesulfonyl chloride.

Final deprotection of the carboxylic acid to yield the target molecule.

Synthesis of the Core Pent-4-ynoic Acid Moiety

The central challenge in synthesizing the core structure is the stereocontrolled formation of the α-amino acid and the incorporation of the reactive terminal alkyne functionality.

The pent-4-ynoic acid skeleton features a terminal alkyne, a versatile functional group for further modifications via reactions like Sonogashira coupling or azide-alkyne cycloadditions. peptide.com The introduction of this group typically relies on using a three-carbon building block that already contains the alkyne.

A prevalent strategy involves the use of propargyl halides (e.g., propargyl bromide) or tosylates as electrophiles in alkylation reactions. beilstein-journals.org For instance, the lithium enolate of a chiral oxazolidinone derived from glycine can be treated with allyl bromide to stereoselectively introduce an allyl group, which could be a precursor to the alkyne. rsc.org A more direct approach is the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate. This method is advantageous as it simultaneously sets the stage for forming the amino and carboxylic acid groups. beilstein-journals.org

Another route to the core structure begins with the oxidation of a precursor alcohol. For example, 4-pentyn-1-ol (B147250) can be oxidized using Jones' reagent in acetone (B3395972) to yield 4-pentynoic acid directly. chemicalbook.com This acid could then be subjected to α-amination to complete the core moiety.

Starting MaterialReagent(s)ProductKey Transformation
Diethyl 2-acetamidomalonate1. NaH or NaOEt 2. Propargyl tosylateDiethyl 2-acetamido-2-(prop-2-yn-1-yl)malonateC-alkylation with an alkyne-containing electrophile
4-Pentyn-1-olJones' reagent (CrO₃/H₂SO₄)4-Pentynoic acidOxidation of primary alcohol to carboxylic acid
Propargyl bromideEthyl glyoxylate, ZnEthyl 2-hydroxy-4-pentynoateReformatsky-type reaction

This table presents common methods for constructing the carbon skeleton containing the terminal alkyne.

The α-amino acid motif consists of an amino group (–NH₂) and a carboxylic acid group (–COOH) attached to the same carbon atom. britannica.comlibretexts.org A powerful and widely used method for its construction is the malonic ester synthesis, adapted for amino acids.

Starting with diethyl 2-acetamidomalonate, alkylation with propargyl tosylate introduces the required side chain. beilstein-journals.org The resulting product contains the nitrogen atom (as an acetamide) and the precursor to the carboxylic acid (as two ester groups) correctly positioned. The synthesis is completed by a one-pot sequence involving:

Hydrolysis: Treatment with acid (e.g., H₂SO₄) or base hydrolyzes both the ester groups to carboxylic acids and the acetamide (B32628) to a primary amine.

Decarboxylation: The resulting malonic acid derivative is unstable and readily loses one carboxyl group as carbon dioxide upon heating, yielding the desired α-amino acid, 2-aminopent-4-ynoic acid. beilstein-journals.org

Alternative strategies include the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis. libretexts.org For this specific target, the required aldehyde would be 3-butynal.

Introduction of the Benzenesulfonamido Group

The final key transformation is the formation of the sulfonamide linkage. This is typically achieved after the α-amino acid core has been assembled.

The reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base is the most direct method for synthesizing sulfonamides. youtube.com For the synthesis of this compound, the nitrogen atom of the 2-aminopent-4-ynoic acid precursor acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. researchgate.net This displaces the chloride leaving group, forming the stable N-S sulfonamide bond.

The reaction is generally robust and high-yielding. A base is required to neutralize the HCl generated during the reaction, driving it to completion. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide (B78521). youtube.comresearchgate.net

Amine SubstrateSulfonylating AgentBaseTypical Solvent(s)
Amino Acid EsterBenzenesulfonyl chloridePyridine/TriethylamineDichloromethane (DCM)
Amino AcidBenzenesulfonyl chlorideSodium hydroxide (aq)Dioxane/Water
Aromatic AmineBenzenesulfonyl chloridePyridineAcetone

This table summarizes typical conditions for sulfonylation reactions on nitrogen centers. researchgate.netgoogle.com

In practice, the direct sulfonylation of 2-aminopent-4-ynoic acid can be complicated by the presence of the free carboxylic acid, which can interfere with the reaction or lead to side products. To ensure a clean reaction at the amino group, the carboxylic acid is often temporarily protected, typically as an ester (e.g., methyl or ethyl ester). peptide.com

The synthesis sequence would thus be:

Esterification of the 2-aminopent-4-ynoic acid.

Sulfonylation of the amino group of the amino acid ester with benzenesulfonyl chloride under basic conditions (a procedure often referred to as the Schotten-Baumann reaction). google.com

Saponification (base-mediated hydrolysis) of the ester to reveal the carboxylic acid and yield the final product, this compound.

This protection-coupling-deprotection strategy is a cornerstone of peptide and amino acid chemistry, allowing for selective reactions at one functional group while another is masked. nih.gov The choice of protecting group is critical; it must be stable to the sulfonylation conditions but readily removable without affecting the newly formed sulfonamide or the alkyne. peptide.com

Stereoselective Synthesis of Chiral this compound Enantiomers

Achieving enantiomeric purity is crucial for the biological evaluation and application of chiral molecules. The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to directly form one enantiomer, or the resolution of a racemic mixture.

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For the synthesis of chiral this compound, several catalytic and substrate-controlled methods can be envisaged.

One promising approach involves the asymmetric alkylation of a glycine-derived Schiff base . In this methodology, a chiral nickel(II) complex of a glycine Schiff base acts as a nucleophilic glycine equivalent. researchgate.net This complex can be alkylated with a suitable electrophile, such as a propargyl halide, with high diastereoselectivity. Subsequent hydrolysis of the Schiff base and removal of the chiral auxiliary would yield the desired enantiomerically enriched amino acid. The use of chiral tridentate ligands in these nickel(II) complexes has proven effective in preparing a variety of structurally diverse amino acids. researchgate.net

Phase-transfer catalysis represents another powerful tool for the enantioselective synthesis of α-amino acids. creative-peptides.com This technique typically involves the alkylation of an achiral Schiff base ester of a glycine derivative in the presence of a chiral phase-transfer catalyst. Catalysts derived from Cinchona alkaloids have been particularly successful in promoting the asymmetric benzylation and alkylation of such substrates, achieving high enantiomeric excess. creative-peptides.com This method could be adapted for the synthesis of this compound by using a propargyl halide as the alkylating agent.

Catalytic enantioselective synthesis of α-amino acids using chiral catalysts is a rapidly advancing field. prepchem.comresearchgate.net For instance, chiral phosphoric acids have been employed as organocatalysts in various asymmetric transformations. researchgate.net These catalysts could potentially be used to control the stereochemistry of the addition of a nucleophile to an imine precursor of the target amino acid. Similarly, chiral metal complexes can be used to catalyze the enantioselective reduction of a suitable precursor or to direct the stereoselective insertion of a carbene into an N-H bond. prepchem.com

Chiral auxiliary-mediated synthesis is a well-established strategy for asymmetric synthesis. In this approach, a chiral auxiliary is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. For example, an N-benzenesulfonyl glycine ester could be attached to a chiral auxiliary, such as an oxazolidinone or a sultam, to direct the diastereoselective alkylation of the α-carbon with a propargyl halide. Subsequent removal of the chiral auxiliary would afford the desired enantiomerically enriched product.

Below is a table summarizing potential asymmetric synthetic strategies:

StrategyDescriptionPotential Application for Target Molecule
Asymmetric Alkylation of Glycine Schiff Base Alkylation of a chiral Ni(II) complex of a glycine Schiff base with a propargyl halide. researchgate.netDirect synthesis of enantiomerically enriched 2-aminopent-4-ynoic acid, followed by sulfonylation.
Phase-Transfer Catalysis Asymmetric alkylation of an achiral glycine Schiff base ester using a chiral phase-transfer catalyst. creative-peptides.comEnantioselective propargylation of an N-benzenesulfonyl glycine ester.
Chiral Phosphoric Acid Catalysis Organocatalytic enantioselective reaction, such as a Mannich-type reaction, to form the C-N bond. researchgate.netStereoselective synthesis of a precursor to the target molecule.
Chiral Auxiliary-Mediated Alkylation Diastereoselective alkylation of a glycine derivative attached to a chiral auxiliary.Controlled propargylation of an N-benzenesulfonyl glycine derivative.

Resolution is a common method for separating a racemic mixture into its constituent enantiomers. This is often achieved by converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated by techniques such as crystallization or chromatography.

A widely used method for the resolution of racemic N-sulfonyl α-amino acids is through the formation of diastereomeric salts . nih.gov This involves reacting the racemic N-sulfonyl amino acid with a chiral amine resolving agent to form a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized. The chirally pure N-sulfonyl α-amino acid can then be recovered by treatment with acid to remove the resolving agent. nih.gov

Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure amino acids. youtube.comnih.govresearchgate.net Enzymes, being chiral catalysts, can selectively act on one enantiomer of a racemic mixture. For example, a lipase (B570770) or a protease could be used to selectively hydrolyze an ester derivative of one enantiomer of this compound, leaving the other enantiomer unreacted. nih.gov The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated.

Chiral chromatography is another effective technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. This technique can be used for both analytical and preparative-scale separations.

The following table outlines common resolution techniques:

TechniqueDescriptionApplicability to Target Molecule
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. nih.govReaction with a chiral amine to form separable diastereomeric salts.
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture. youtube.comnih.govresearchgate.netSelective hydrolysis of an ester derivative of one enantiomer.
Chiral Chromatography Separation of enantiomers based on their differential interactions with a chiral stationary phase. researchgate.netDirect separation of the enantiomers of the final compound or a suitable derivative.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound allows for the systematic investigation of structure-activity relationships and the fine-tuning of its properties for specific applications. Modifications can be made to the benzenesulfonamide (B165840) aryl ring, the pent-4-ynoic acid chain, and the sulfonamide nitrogen.

Modifications to the benzenesulfonamide aryl ring can be achieved by starting with appropriately substituted benzenesulfonyl chlorides. A variety of para-substituted benzenesulfonyl chlorides are commercially available or can be synthesized through established methods. organic-chemistry.org For example, para-nitrobenzenesulfonamide can be synthesized from para-nitrobenzenesulfonyl chloride and can serve as a versatile intermediate for further transformations. prepchem.comresearchgate.net The nitro group can be reduced to an amino group, which can then be further functionalized.

The synthesis of substituted benzenesulfonamides can also be achieved through cross-coupling reactions. For instance, a copper-catalyzed cross-coupling of a substituted phenyl bromide with an appropriate amine can be employed to introduce various substituents onto the aryl ring. nih.gov

Common para-substituents that can be introduced include:

Electron-donating groups: -CH₃, -OCH₃

Electron-withdrawing groups: -Cl, -Br, -NO₂, -CN

Other functional groups: -NH₂, which can be further derivatized.

The pent-4-ynoic acid chain offers several sites for modification. The chain length can be varied by using different ω-alkynoic acids in the initial synthesis. For example, replacing pent-4-ynoic acid with hex-5-ynoic acid would result in a longer side chain.

The terminal alkyne is a particularly versatile functional group for derivatization. It can undergo a variety of reactions, including:

Sonogashira coupling: to introduce aryl or vinyl groups.

Click chemistry (Huisgen cycloaddition): to form triazoles.

Alkylation/Arylation: to add substituents to the alkyne. researchgate.net

Reduction: to form the corresponding alkene or alkane.

Furthermore, the methylene (B1212753) groups in the chain can potentially be substituted by employing appropriately substituted starting materials.

The sulfonamide nitrogen can be a site for substitution or can be protected during synthesis. The acidity of the sulfonamide proton allows for its deprotonation and subsequent alkylation or arylation.

N-alkylation can be achieved under various conditions. The Mitsunobu reaction, for example, allows for the alkylation of sulfonamides with alcohols. nih.govresearchgate.net Palladium-catalyzed Buchwald-Hartwig amination provides a route for the N-arylation of sulfonamides. chemrxiv.orgamazonaws.com Thermal alkylation of sulfonamides with trichloroacetimidates has also been reported. nih.gov

Protecting groups for the sulfonamide nitrogen are employed to prevent unwanted side reactions during multi-step syntheses. nih.govgoogle.com Common protecting groups for sulfonamides include the p-toluenesulfonyl (Tos) and nitrobenzenesulfonyl (Nosyl) groups. nih.gov The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. For instance, the Nosyl group can be cleaved under milder conditions than the Tosyl group. researchgate.netnih.gov

The following table summarizes derivatization strategies:

Modification SiteStrategyExamples of Derivatives
Benzenesulfonamide Aryl Ring Use of substituted benzenesulfonyl chlorides; cross-coupling reactions. nih.govorganic-chemistry.orgpara-Chloro, para-nitro, para-amino derivatives.
Pent-4-ynoic Acid Chain Variation of the starting ω-alkynoic acid; reactions of the terminal alkyne.Homologs with different chain lengths; Sonogashira coupling products; triazoles.
Sulfonamide Nitrogen N-alkylation (e.g., Mitsunobu, Buchwald-Hartwig); use of protecting groups. nih.govnih.govchemrxiv.orgN-methyl, N-benzyl derivatives; protected intermediates.

Chemical Reactivity and Mechanistic Transformations of 2 Benzenesulfonamido Pent 4 Ynoic Acid

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne is characterized by the presence of a weakly acidic sp-hybridized C-H bond and two orthogonal π-bonds, making it susceptible to attack by both nucleophiles and electrophiles and enabling its participation in a wide array of chemical transformations.

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgnih.gov This process can be applied in several ways, including cross-metathesis, ring-closing alkyne metathesis (RCAM), and polymerization. nih.govresearchgate.net In the context of molecules like 2-(Benzenesulfonamido)pent-4-ynoic acid, RCAM could theoretically be used to form macrocycles by reacting two such molecules or by coupling it with another diyne.

The generally accepted mechanism, first proposed by Katz, involves the reaction of a metal alkylidyne catalyst with an alkyne to form a metallacyclobutadiene intermediate. wikipedia.org This intermediate can then undergo cycloreversion to release a new alkyne and regenerate a metal alkylidyne, thus propagating the catalytic cycle. The driving force for ring-closing reactions is often the formation of a stable macrocycle and the expulsion of a small, volatile alkyne like acetylene. wikipedia.org

However, the application of alkyne metathesis to terminal alkynes such as the one in this compound is problematic. Schrock-type alkylidyne catalysts are known to degrade in the presence of terminal alkynes. wikipedia.org The proposed degradation pathway involves the formation of a metallacyclobutadiene intermediate followed by a transannular C-H activation, which leads to catalyst decomposition. wikipedia.org Consequently, alkyne metathesis is most effective with internal alkynes, and its application for the direct transformation of this compound is limited.

The bifunctional nature of this compound, containing both an alkyne and two potential nucleophiles (carboxylic acid and sulfonamide), makes it an ideal substrate for intramolecular cyclization reactions to form various heterocycles. These reactions can be promoted by transition metals or bases.

Homogeneous gold catalysis has become a prominent tool for activating carbon-carbon π-systems, such as alkynes, toward nucleophilic attack. lucp.netmdpi.com Gold(I) and gold(III) complexes act as soft π-acids that coordinate to the alkyne, increasing its electrophilicity and facilitating intramolecular cyclization under mild conditions. lucp.netmdpi.com

For this compound, two primary intramolecular cyclization pathways are possible, depending on which nucleophile attacks the gold-activated alkyne.

C–O Bond Formation (5-exo-dig): The oxygen atom of the carboxylic acid can act as the nucleophile, attacking the proximal carbon of the activated alkyne. This process, following a 5-exo-dig cyclization pathway, results in the formation of a five-membered alkylidene lactone (a derivative of γ-butyrolactone). nih.gov

C–N Bond Formation (5-exo-dig): Alternatively, the nitrogen atom of the benzenesulfonamide (B165840) group can serve as the nucleophile. This would also proceed via a 5-exo-dig cyclization to yield a five-membered nitrogen-containing heterocycle, specifically a substituted pyrrolidinone derivative.

The chemoselectivity between these two pathways can often be controlled by modulating the nucleophilicity of the oxygen and nitrogen atoms, for instance, through the choice of protecting groups or reaction conditions.

Table 1: Potential Products of Gold-Catalyzed Cycloisomerization

Nucleophile Cyclization Mode Product Type General Structure
Carboxylic Acid (Oxygen) 5-exo-dig (Z)-5-Alkylidene-γ-butyrolactone

Intramolecular cyclizations of this compound can also be initiated using a base. The reaction proceeds by deprotonation of the most acidic proton to generate a potent nucleophile, which then attacks the terminal alkyne. In this molecule, the carboxylic acid proton (pKa ~4-5) is the most acidic, followed by the sulfonamide proton (pKa ~10-11).

While deprotonation of the carboxylic acid forms a carboxylate that is a moderate nucleophile, the deprotonation of the sulfonamide nitrogen with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) generates a highly nucleophilic sulfonamide anion. This anion can then readily attack the terminal alkyne in an intramolecular fashion. Following Baldwin's rules, a 5-exo-dig cyclization is favored, leading to the formation of a five-membered heterocyclic ring. Subsequent protonation of the resulting vinyl anion would yield a 1-(benzenesulfonyl)-5-methylenepyrrolidin-2-one. This strategy provides a metal-free alternative for the synthesis of nitrogen heterocycles from this substrate. researchgate.net

The terminal alkyne of this compound makes it an ideal substrate for one of the most prominent "click" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org This reaction, developed independently by Meldal and Sharpless, provides a highly efficient and reliable method for forming a stable 1,2,3-triazole linkage between an alkyne and an azide (B81097). wikipedia.orgnih.gov

The CuAAC reaction is characterized by its high yields, mild reaction conditions (often proceeding in aqueous media), tolerance of a wide range of functional groups, and simple workup procedures. rsc.orgrsc.org The mechanism involves the in-situ formation of a copper(I) acetylide intermediate. wikipedia.orgnih.gov This intermediate then reacts with an azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. wikipedia.org

Due to these advantages, CuAAC has found extensive use in bioconjugation, materials science, and drug discovery. nih.govnih.gov this compound can be "clicked" onto various azide-containing molecules, including peptides, proteins, fluorescent dyes, or solid supports, to create well-defined conjugates. peptide.com

Table 2: Representative CuAAC Reaction

Reactant 1 Reactant 2 Catalyst System Product

The terminal alkyne functionality is a key substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This reaction creates a new carbon-carbon bond between a terminal alkyne and an sp²-hybridized carbon of an aryl or vinyl halide/triflate. wikipedia.orgyoutube.com

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.orgyoutube.com The reaction mechanism involves two interconnected catalytic cycles:

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the base to form a copper(I) acetylide. wikipedia.org This highly reactive species then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (R-C≡C-R') and regenerate the Pd(0) catalyst. wikipedia.org

This reaction allows the benzenesulfonamido pentynoic acid scaffold to be directly coupled to a wide variety of aromatic and vinylic systems, providing a powerful tool for synthesizing complex molecules and functionalized amino acid derivatives. peptide.comnih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 3: Example of a Sonogashira Coupling Reaction

Alkyne Substrate Coupling Partner Catalyst System Base Product Type

Intermolecular and Intramolecular Cyclization Reactions

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in this compound is a primary site for a variety of chemical modifications, most notably esterification and amidation reactions, as well as decarboxylative processes that open up further synthetic possibilities.

Esterification and Amidation Reactions

The carboxylic acid group of N-sulfonylated amino acids, including this compound, readily undergoes esterification and amidation reactions, which are fundamental transformations in peptide synthesis and medicinal chemistry.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. For instance, the reaction of an N-protected amino acid with an alcohol under acidic conditions yields the corresponding ester. This method is widely applicable to a range of amino acid derivatives. researchgate.net

Microwave-assisted esterification has emerged as an efficient alternative. For example, N-fluorobenzenesulfonimide (NFSi) has been utilized as a catalyst for the direct esterification of aryl and alkyl carboxylic acids under microwave irradiation, offering significant reductions in reaction time. mdpi.com

Amidation:

The formation of an amide bond from the carboxylic acid group is another crucial transformation. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of activating agents (e.g., HOBt, HOAt), are commonly employed to facilitate the reaction between the carboxylic acid and an amine. These methods are well-established for the synthesis of peptides and other amide-containing molecules. researchgate.net Furthermore, direct amidation of N-protected amino acids with amines that are solid in nature has been reported, expanding the scope of accessible amide derivatives. researchgate.net

ReactionReagents and ConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H2SO4)Corresponding Ester
AmidationAmine, Coupling Reagents (e.g., DCC, HOBt)Corresponding Amide

Decarboxylative Processes and Their Synthetic Utility

Decarboxylative reactions of this compound and related N-sulfonylated amino acids provide a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds, effectively using the carboxylic acid group as a traceless activating group.

Recent advances have demonstrated the utility of decarboxylative cross-coupling reactions to introduce various functionalities. For instance, a novel decarboxylative alkynylation of carboxylic acids has been developed using both nickel and iron-based catalysts. This method allows for the formal replacement of the carboxyl group with a terminal alkyne, a transformation that could be applied to derivatives of this compound to introduce a second alkynyl moiety. wikipedia.orgbeilstein-journals.org

Furthermore, palladium-catalyzed decarbonylative Sonogashira cross-coupling of carboxylic acids provides a route to internal alkynes. nih.govrsc.org This reaction proceeds via in-situ formation of a mixed anhydride, followed by decarbonylation to generate an aryl-palladium intermediate that couples with a terminal alkyne. nih.gov Similarly, decarboxylative Heck-type couplings can be envisioned, allowing for the introduction of vinyl groups.

The synthetic utility of these processes is significant, as they provide access to a wide range of substituted alkynes and other unsaturated systems from readily available carboxylic acids. These transformations are particularly valuable in the synthesis of unnatural amino acids and complex molecular architectures. wikipedia.orgresearchgate.net

Transformations Involving the Benzenesulfonamido Moiety

The benzenesulfonamido group offers multiple avenues for further functionalization, both at the sulfonamide nitrogen and on the aromatic benzene (B151609) ring.

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound can participate in alkylation and arylation reactions, allowing for the introduction of diverse substituents.

N-Alkylation:

The N-methylation of N(alpha)-arylsulfonyl peptides is a well-established procedure, often carried out on a solid support. This reaction typically involves the use of a methylating agent like dimethylsulfate in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method can be adapted for the N-methylation of this compound. More broadly, direct N-alkylation of sulfonamides can be achieved with various alkylating agents under basic conditions. A photoredox-catalyzed method for the direct decarboxylative C-N coupling of carboxylic acids with sulfonamides has also been reported, offering a novel route to N-alkylated products. nih.gov

N-Arylation:

The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction between an aryl halide and an amine (in this case, the sulfonamide), is a powerful tool for forming C-N bonds. wikipedia.orgrsc.org This reaction has been successfully applied to the N-arylation of a wide range of amines and amides, and by extension, can be applied to this compound or its derivatives. wikipedia.org

ReactionKey ReagentsProduct Feature
N-MethylationDimethylsulfate, DBUN-Methylated Sulfonamide
N-ArylationAryl Halide, Palladium Catalyst, Ligand, BaseN-Aryl Sulfonamide

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the benzenesulfonamido moiety is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic core. The sulfonamido group (-NHSO2R) is an ortho-, para-directing group. researchgate.netnih.gov Although it is an activating group, its activating effect is attenuated compared to a simple amino group due to the electron-withdrawing nature of the sulfonyl group.

Halogenation:

Halogenation of the benzene ring can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS), often in the presence of a catalyst. The reaction is expected to yield a mixture of ortho- and para-brominated products. beilstein-journals.org

Nitration:

Nitration of the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group, which is a versatile functional group that can be further transformed, for example, by reduction to an amino group. The nitration of phenylalanine and tyrosine has been studied, providing a model for the reactivity of the aromatic ring in amino acid derivatives. nih.govnih.gov The directing effect of the sulfonamido group would favor the formation of ortho- and para-nitro isomers.

Multi-Component Reactions Incorporating this compound Precursors

The presence of a carboxylic acid and an amino-derived group makes this compound and its derivatives ideal candidates for participation in multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. The Ugi and Passerini reactions are prominent examples of such transformations.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an amine, a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acylamino amide. N-sulfonylated amino acids can serve as the carboxylic acid component in this reaction. A notable development is the one-pot synthesis of pseudopeptides connected to a sulfonamide via a tandem N-sulfonylation/Ugi four-component reaction. rsc.org In this strategy, an amino acid is first N-sulfonylated in situ, and the resulting N-sulfonyl amino acid then participates in the Ugi reaction without the need for isolation. This approach could be directly applied using an alkyne-containing amino acid precursor to generate complex molecules incorporating the this compound scaffold. The Ugi reaction is highly versatile, and the incorporation of a terminal alkyne from the starting material opens up possibilities for post-Ugi modifications via click chemistry. nih.gov

Passerini Reaction:

Spectroscopic Characterization and Advanced Computational Investigations

Advanced Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), two-dimensional (2D) NMR techniques are indispensable for unambiguously assembling the molecular structure of complex molecules like 2-(Benzenesulfonamido)pent-4-ynoic acid. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings through the aliphatic chain, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, confirming the connectivity between the pent-4-ynoic acid moiety and the benzenesulfonamide (B165840) group.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition. rero.ch Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (ToF) or Orbitrap mass analyzer, HRMS can measure the mass of the parent ion with sub-ppm accuracy, allowing for the unequivocal confirmation of the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by identifying characteristic neutral losses and fragment ions corresponding to the benzenesulfonyl and pent-4-ynoic acid substructures. researchgate.net However, specific 2D NMR and HRMS datasets for this compound are not extensively detailed in publicly accessible scientific literature.

Crystallographic Analysis of this compound and Its Derivatives

X-ray crystallography provides the most definitive evidence of molecular structure, offering precise atomic coordinates in the solid state. While the crystal structure for this compound itself is not reported in the available literature, analysis of closely related derivatives provides critical insights into the conformational preferences and intermolecular interactions characteristic of this class of compounds.

Table 1: Selected Dihedral Angles in Derivatives of this compound

CompoundPlanes Defining Dihedral AngleAngle (°)Reference
2-benzenesulfonamido-3-hydroxypropanoic acidO=S=O Plane vs. Benzene (B151609) Ring52.54 (16) nih.govresearchgate.net
2-benzenesulfonamido-3-hydroxypropanoic acidCarboxylic Acid Group vs. Benzene Ring49.91 (16) nih.govresearchgate.net
(2R)-2-Benzenesulfonamido-2-phenylethanoic acid (Polymorph 1)Aromatic Ring 1 vs. Aromatic Ring 228.03 (12) researchgate.net
(2R)-2-Benzenesulfonamido-2-phenylethanoic acid (Polymorph 2)Aromatic Ring 1 vs. Aromatic Ring 245.52 (18) researchgate.net

The crystal packing of benzenesulfonamido derivatives is heavily influenced by a network of intermolecular hydrogen bonds. The sulfonamide group (-SO₂NH-) and the carboxylic acid group (-COOH) are potent hydrogen bond donors and acceptors. In the crystal structure of 2-benzenesulfonamido-3-hydroxypropanoic acid, molecules are linked into two-dimensional sheets by a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. nih.govresearchgate.net Similarly, the crystal packing of (2R)-2-Benzenesulfonamido-2-phenylethanoic acid features O—H⋯O hydrogen bonds that link molecules into chains. researchgate.net These directional interactions are fundamental to the stability and physical properties of the crystalline solid. π-π stacking interactions between the benzene rings, while possible, are less prominent in the reported structures of these derivatives compared to the robust hydrogen bonding networks.

Table 2: Hydrogen Bonding Interactions in a Derivative Crystal Structure

CompoundInteraction TypeDescriptionReference
2-benzenesulfonamido-3-hydroxypropanoic acidO—H⋯O, N—H⋯O, C—H⋯OInteractions link molecules into sheets in the (001) plane. nih.govresearchgate.net
(2R)-2-Benzenesulfonamido-2-phenylethanoic acidO—H⋯OForms polymeric chains propagating along the c-axis. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to understand the properties of this compound at an electronic level, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), could be employed to optimize the molecular geometry and predict spectroscopic properties like vibrational frequencies (IR). nih.gov Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) would provide insights into the molecule's chemical reactivity and kinetic stability. nih.gov Molecular Electrostatic Potential (MEP) mapping can identify the electron-rich and electron-deficient regions of the molecule, indicating sites susceptible to electrophilic and nucleophilic attack. nih.gov While DFT is widely applied to sulfonamides, specific published studies focusing on this compound are not currently available. nih.govresearchgate.net

The rotatable bonds within this compound—notably the C-N, S-N, and C-S bonds—allow for significant conformational flexibility. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the low-energy conformations (local and global minima) of a molecule. By systematically rotating key dihedral angles and calculating the corresponding energy, a PES can be generated. This map reveals the most stable three-dimensional arrangements of the molecule and the energy barriers to interconversion between them. Such an analysis would be critical for understanding the molecule's behavior in solution and its potential interactions with biological targets. To date, a detailed conformational analysis and PES mapping for this compound has not been reported in the scientific literature.

Based on a comprehensive search of available scientific literature and databases, there is currently no specific published experimental or computational research data for the chemical compound “this compound” that would allow for the detailed analysis required by the provided outline. The instructions to focus solely on this specific compound and to adhere strictly to the detailed subsections on its spectroscopic and advanced computational characterization cannot be fulfilled without available research findings.

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To provide some context, the search results did yield general information on the techniques mentioned in the outline, such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) maps, and molecular dynamics simulations, as well as characterization data for related but distinct molecules. However, per the explicit instructions, this general information and data on other compounds cannot be used to construct the article focused solely on “this compound.”

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Biochemical Interactions and Mechanistic Studies Excluding Human Clinical Data

Exploration of Putative Biological Targets for 2-(Benzenesulfonamido)pent-4-ynoic Acid and Its Analogs

The chemical architecture of this compound suggests at least two primary classes of enzymes as potential biological targets: carbonic anhydrases and histone deacetylases. The benzenesulfonamide (B165840) scaffold is a classic zinc-binding motif found in a multitude of carbonic anhydrase inhibitors, while the pent-4-ynoic acid structure is characteristic of certain histone deacetylase inhibitors.

Carbonic Anhydrases (CAs): The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases. nih.govnih.govmdpi.com These ubiquitous metalloenzymes play a critical role in the reversible hydration of carbon dioxide to bicarbonate and protons. tandfonline.comnih.gov The primary sulfonamide moiety (-SO₂NH₂) can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. acs.org Various derivatives of benzenesulfonamide have been synthesized and shown to inhibit different isoforms of human carbonic anhydrases (hCAs), including hCA I, II, IX, and XII. nih.govnih.gov Therefore, it is highly probable that this compound would exhibit inhibitory activity against one or more carbonic anhydrase isoforms.

Histone Deacetylases (HDACs): The pent-4-ynoic acid portion of the molecule is structurally related to known histone deacetylase inhibitors. medchemexpress.comnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. wikipedia.orgnih.gov Inhibition of HDACs results in histone hyperacetylation, which relaxes chromatin structure and can reactivate the expression of tumor suppressor genes. nih.gov The terminal alkyne group of the pent-4-ynoic acid moiety could potentially interact with the active site of HDAC enzymes.

Enzyme Inhibition Studies of Related Pent-4-ynoic Acid and Sulfonamide Derivatives

To understand the potential inhibitory mechanisms of this compound, it is instructive to review studies on compounds containing its key functional groups.

A close structural analog of the pent-4-ynoic acid portion of the subject molecule is 2-hexyl-4-pentynoic acid (HPTA), a derivative of valproic acid. HPTA has been identified as a novel histone deacetylase inhibitor. medchemexpress.comnih.gov Studies have shown that HPTA can induce histone hyperacetylation in cultured neurons. medchemexpress.com The proposed mechanism of action for many HDAC inhibitors involves the chelation of the zinc ion in the enzyme's active site by a functional group on the inhibitor. nih.gov For HPTA, the carboxylic acid group is likely responsible for this interaction. HPTA has demonstrated anti-tumor effects by inhibiting key DNA repair proteins and regulating cell cycle progression in triple-negative breast cancer cell lines. nih.govresearchgate.net Specifically, it has been shown to inhibit the hyperphosphorylation of replication protein A2 (RPA2), a critical step in homologous recombination repair of DNA double-strand breaks. nih.gov

Inhibitory Activity of 2-hexyl-4-pentynoic acid (HPTA)
CompoundTargetReported ActivityCellular Effect
2-hexyl-4-pentynoic acid (HPTA)Histone Deacetylases (HDACs)IC₅₀ = 13 µMInduces histone hyperacetylation, inhibits DNA repair proteins medchemexpress.comnih.gov

While direct evidence for the inhibition of oxidative phosphorylation by this compound is lacking, some studies have explored the impact of related short-chain fatty acids on mitochondrial respiration. For instance, pent-4-enoic acid, a structurally similar compound, has been shown to inhibit the oxidation of saturated fatty acids in rat liver mitochondria. nih.gov This inhibition of fatty acid oxidation can indirectly affect the supply of substrates for the electron transport chain, thereby impacting oxidative phosphorylation. The electron transport chain consists of several multi-subunit complexes (Complex I-IV) that are essential for ATP production. mdpi.com Inhibition of these complexes can lead to a decrease in cellular ATP levels and an increase in reactive oxygen species. mdpi.comresearchgate.net Given that some inhibitors of fatty acid metabolism can indirectly modulate OXPHOS, this represents a potential, albeit less direct, mechanism of action for this compound.

The benzenesulfonamide scaffold is a cornerstone of carbonic anhydrase inhibitor design. tandfonline.comacs.org A vast body of research demonstrates that compounds containing this moiety can effectively inhibit various carbonic anhydrase isoforms. nih.govnih.govnih.gov The inhibitory mechanism involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. tandfonline.com The potency and selectivity of inhibition are often modulated by the substituents on the benzene (B151609) ring and the sulfonamide nitrogen. For example, novel sulfonamide derivatives have been shown to inhibit human carbonic anhydrase isozymes hCA I and hCA II with varying potencies. tandfonline.com Some benzenesulfonamide derivatives incorporating bis-ureido moieties have demonstrated effective inhibition of tumor-associated isoforms hCA IX and hCA XII, with inhibition constants in the nanomolar range. nih.gov

Inhibitory Activity of Representative Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
Compound ClassTarget IsoformRange of Inhibition Constants (Kᵢ)
Benzenesulfonamide DerivativeshCA I68.1 nM - 9174 nM nih.gov
hCA II4.4 nM - 792 nM nih.gov
hCA IX6.73 nM - 835 nM nih.gov
hCA XII5.02 nM - 429 nM nih.gov

Cellular Biochemistry and Pathway Modulation (using in vitro or non-human in vivo models)

Based on the likely targets identified above, this compound would be expected to modulate cellular biochemistry in several ways, primarily by affecting cellular bioenergetics and metabolism.

The potential dual inhibition of carbonic anhydrases and histone deacetylases by this compound could have significant consequences for cellular bioenergetics and metabolism.

Impact via Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in maintaining pH homeostasis. Inhibition of these enzymes can lead to alterations in intracellular and extracellular pH, which can in turn affect the activity of numerous metabolic enzymes. Tumor-associated carbonic anhydrases, such as CA IX and CA XII, are particularly important in the context of cancer metabolism, as they help to maintain a favorable pH for tumor cell proliferation and survival in the often acidic tumor microenvironment. nih.gov By inhibiting these isoforms, a compound like this compound could disrupt pH regulation and thereby interfere with cancer cell metabolism.

Impact via Histone Deacetylase Inhibition: HDAC inhibitors are known to have profound effects on cellular metabolism. By altering gene expression, they can modulate the levels of key metabolic enzymes and transporters. wikipedia.org For example, some HDAC inhibitors have been shown to downregulate the expression of glucose transporters and glycolytic enzymes, thereby shifting cellular metabolism away from glycolysis.

Impact via Altered Fatty Acid Oxidation: As suggested by studies on pent-4-enoic acid, inhibition of fatty acid oxidation can deprive the cell of a key energy source, particularly in cells that are highly dependent on this metabolic pathway. nih.govnih.gov This would lead to a decrease in the production of acetyl-CoA, which is a central molecule in cellular metabolism, feeding into the citric acid cycle for ATP production.

Effects on Protein Modification Pathways (e.g., Histone Acetylation)

The compound this compound belongs to a class of molecules that have been investigated for their potential to modulate protein function, including pathways regulated by post-translational modifications like histone acetylation. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.org Inhibitors of HDACs can reverse this process, causing hyperacetylation of histones, which affects gene expression and can induce cell cycle arrest, differentiation, or apoptosis in cancer cells. wikipedia.orgnih.gov

Many known HDAC inhibitors feature a zinc-binding group, a linker, and a capping group. The benzenesulfonamide moiety present in this compound is a well-established zinc-binding pharmacophore found in various enzyme inhibitors, notably targeting carbonic anhydrases. drugbank.com While direct studies on this compound as an HDAC inhibitor are not extensively detailed in the available literature, its structural components are analogous to those found in some classes of HDAC inhibitors. For instance, benzamide-containing molecules like MS-275 (Entinostat) are known to be selective inhibitors of HDACs. nih.govnih.gov These inhibitors interact with the zinc ion in the active site of the enzyme, leading to its inhibition. nih.gov Therefore, it is plausible that the benzenesulfonamide group could similarly coordinate with the zinc atom in the HDAC active site, while the pent-4-ynoic acid portion serves as a linker and surface-recognition element.

Interaction with Biochemical Transport Systems and Metabolic Pathways (e.g., Mercapturic Acid Pathway as a biotransformation route)

The biotransformation of xenobiotics, such as this compound, is a critical process that determines their fate and potential toxicity within an organism. The mercapturic acid pathway is a major Phase II detoxification route for a wide range of electrophilic compounds. nih.gov This pathway involves the conjugation of the compound with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). tandfonline.com The resulting GSH conjugate is then sequentially metabolized by enzymes including γ-glutamyltransferases and dipeptidases, followed by N-acetylation to form a mercapturic acid (an N-acetyl-L-cysteine conjugate), which is then typically excreted in the urine. nih.govtandfonline.comresearchgate.net

Research has specifically shown that compounds containing a sulfonamide group can be substrates for GSTs. tandfonline.com The general structure R-HN-SO2-Ar, where Ar is an electrophilic aromatic ring, can be cleaved by GSTs to yield RNH2, SO2, and a glutathione-aromatic conjugate (GS-Ar). tandfonline.com This indicates that the benzenesulfonamide portion of this compound can serve as a substrate for this initial and critical step in the mercapturic acid pathway. Historical studies have confirmed the biotransformation of sulfonamides into mercapturic acid conjugates in various animal models. nih.gov Therefore, it is a well-supported hypothesis that this compound undergoes biotransformation via the mercapturic acid pathway as a primary route of metabolism and detoxification. nih.govcerradopub.com.br

Structure-Activity Relationship (SAR) Studies and Lead Optimization Principles

Correlating Structural Modifications of the Benzenesulfonamido Group with Biological Activity

The benzenesulfonamide moiety is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned through structural modifications. drugbank.com Structure-activity relationship (SAR) studies on various benzenesulfonamide derivatives have revealed key principles for optimizing their potency and selectivity against different biological targets.

Modifications to the benzene ring of the benzenesulfonamido group have a profound impact on activity. For example, in a series of 12-Lipoxygenase inhibitors, substituting the phenyl ring at different positions resulted in significant changes in potency. acs.org While a 2-hydroxy group was found to be essential, a 3-methoxy group was optimal, and its replacement with chloro or bromo groups at other positions maintained or improved activity. acs.org In another study on inhibitors of amyloid-β aggregation, a specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid on the ring was necessary for activity. nih.gov

The "tail" approach, where different substituents are appended to the core benzenesulfonamide structure, is a common strategy for modulating isoform specificity, particularly for carbonic anhydrase (CA) inhibitors. nih.gov These tail groups can interact with residues in the hydrophobic pocket of the enzyme's active site, dictating binding affinity and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models have also been successfully used to predict the inhibitory activity of new benzenesulfonamide derivatives against CA isoforms based on their physicochemical properties, further highlighting the importance of the substituents on the benzenesulfonamide core. nanobioletters.com

Compound SeriesTargetModification on Benzenesulfonamide GroupEffect on ActivityReference
4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-LipoxygenaseSubstitution on the phenyl ring (e.g., methyl, amino, nitro)Drastic loss of activity acs.org
Benzenesulfonamide-based inhibitorsCarbonic Anhydrase (CA)Addition of "tail" groupsModulates CA isoform specificity nih.gov
Fluorinated benzenesulfonamidesAmyloid-β AggregationSpecific ortho-para and meta-para double substitutionSlowed aggregation process by >3-fold nih.gov
Benzenesulfonamide derivativesGlioblastoma (GBM) cellsVarious substitutions (AL106 vs AL34, AL110)AL106 showed highest cytotoxicity (78% inhibition) nih.gov

Understanding the Contribution of the Pent-4-ynoic Acid Moiety to Molecular Recognition

The pent-4-ynoic acid moiety of the title compound contains two key functional groups that contribute to its interaction with biological targets: the carboxylic acid and the terminal alkyne. The carboxylic acid group is ionizable at physiological pH and is a common feature in drug molecules, often forming critical hydrogen bonds or salt bridge interactions with basic residues like arginine or lysine in a target's active site.

The terminal alkyne group is a particularly interesting functional group in drug design. While often used as a bioorthogonal handle for "click" chemistry reactions, it can also act as a latent electrophile. nih.govnih.gov Studies have shown that a terminal alkyne can react selectively and irreversibly with the catalytic cysteine residue of certain proteases, such as deubiquitinating enzymes (DUBs) and caspases, forming a stable vinyl thioether bond. nih.govacs.org This proximity-driven reactivity is highly selective and does not occur with indiscriminate thiol-containing molecules in the cellular environment. nih.gov This suggests that the pent-4-ynoic acid moiety could potentially act as a covalent warhead, leading to irreversible inhibition if the target protein possesses a suitably positioned nucleophilic residue. The reactivity is highly dependent on the terminal C-H proton of the alkyne, as terminally methylated alkynes fail to react. acs.org

Stereochemistry-Activity Relationships in Bioactive Analogs

The structure of this compound includes a chiral center at the C2 position of the pentanoic acid chain. The spatial arrangement of substituents around this stereocenter can have a significant impact on biological activity. The differential activity between enantiomers is a well-established principle in pharmacology, arising from the three-dimensional nature of drug-receptor interactions.

While specific studies detailing the stereochemistry-activity relationship for this compound are limited, the principle is demonstrated in numerous related bioactive molecules. For instance, the synthesis and evaluation of epimers of natural products, where a single stereocenter is inverted, often reveal substantial differences in biological function. acs.org In the development of novel antiproliferative agents based on 2-amino-thiazole-5-carboxylic acid phenylamide, subtle structural changes, including stereochemistry, dramatically influenced potency and selectivity. nih.gov Similarly, studies on amino and amido substituted benzimidazole (B57391) derivatives showed that the biological activity was strongly influenced by the position of side chains on the molecular skeleton, underscoring the importance of precise three-dimensional geometry for effective target engagement. nih.gov It is therefore highly probable that the (R)- and (S)-enantiomers of this compound would exhibit different biological activities and potencies.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand the binding mode of ligands and to predict their affinity for a target protein. For benzenesulfonamide derivatives, docking studies have been instrumental in elucidating their mechanism of action against various enzymes.

Docking simulations of benzenesulfonamide inhibitors with carbonic anhydrases (CAs) consistently show the sulfonamide group coordinating to the zinc ion in the active site. tandfonline.com The benzene ring often forms π–π stacking interactions with aromatic residues, such as tyrosine, which further stabilizes the complex. tandfonline.com For other targets, such as the human receptor tyrosine kinase TrkA, docking studies revealed that benzenesulfonamide analogs form key stabilizing hydrophobic interactions with residues like Tyr359, Ser371, and Ile374, as well as charged interactions. nih.gov

These computational analyses provide valuable insights that correlate well with experimental data. For example, docking studies of N-phenylsulfonamides with DNA showed the sulfonamide oxygen atoms forming hydrogen bonds with nucleotides in the minor groove. tandfonline.com The binding energies calculated from these simulations can help rank the potency of different derivatives and guide the design of new, more effective inhibitors. nih.govcumhuriyet.edu.tr

Compound SeriesTarget Protein (PDB ID)Key Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamidesHuman Breast Cancer Receptor (4FA2)N/A-10.26 to -10.48 nih.gov
Benzenesulfonamide derivativesVibrio cholerae β-CATyrB83 (π–π stacking)N/A tandfonline.com
4-phthalimidobenzenesulfonamide derivativesAcetylcholinesterase (1EVE)N/AN/A nih.gov
Benzenesulfonamide analog (AL106)TrkA (1he7)Gln369, Tyr359, Ser371, Ile374N/A nih.gov

Research Applications and Future Directions

2-(Benzenesulfonamido)pent-4-ynoic Acid as a Building Block in Complex Chemical Synthesis

This compound is a versatile building block for the synthesis of complex molecules. Its structure incorporates several functional groups—a carboxylic acid, a sulfonamide, an aromatic ring, and a terminal alkyne—each offering distinct reactive handles for chemical transformations. The terminal alkyne, for instance, is particularly valuable for undergoing copper-catalyzed intramolecular cyclizations to form enol lactones sigmaaldrich.com. It can also react with 1-bromo-1-alkynes in the presence of a palladium catalyst to produce biologically active ynenol lactones sigmaaldrich.com.

The presence of both a carboxylic acid and a sulfonamide group allows for the construction of diverse molecular architectures. The carboxylic acid can be readily converted into esters, amides, or other derivatives, while the sulfonamide nitrogen can be alkylated or participate in various coupling reactions. This multi-functionality enables the creation of libraries of compounds for screening in drug discovery and other applications. For example, the benzenesulfonamide (B165840) scaffold itself is a component of various heterocyclic compounds with demonstrated cytotoxic activity against cancer cell lines nih.gov.

The synthesis of this compound itself can be envisioned through standard organic chemistry methods. One plausible route involves the reaction of 2-aminopent-4-ynoic acid with benzenesulfonyl chloride. The amino acid precursor, in turn, can be synthesized from commercially available starting materials. The straightforward accessibility of this building block further enhances its utility in complex chemical synthesis.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Terminal AlkyneClick Chemistry (e.g., CuAAC)Triazole-containing compounds
Sonogashira CouplingAryl- or vinyl-substituted alkynes
Intramolecular CyclizationLactones, heterocyclic systems
Carboxylic AcidEsterificationEsters
Amide CouplingAmides
ReductionPrimary alcohols
BenzenesulfonamideN-AlkylationN-substituted sulfonamides
Buchwald-Hartwig AminationN-arylated sulfonamides

Utility as a Chemical Probe for Exploring Biological Mechanisms and Pathways

The unique structural features of this compound make it a promising candidate for the development of chemical probes to investigate biological processes. The terminal alkyne group is particularly noteworthy as it can be utilized in bioorthogonal chemistry, specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions allow for the specific labeling of biomolecules in complex biological systems.

For instance, if this compound or a derivative interacts with a specific protein target, the alkyne handle can be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This would enable the visualization, isolation, and identification of the target protein, providing valuable insights into its function and localization within the cell. The benzenesulfonamide moiety is known to be present in compounds that exhibit a range of biological activities, including inhibition of metallo-β-lactamases, which are involved in antibiotic resistance nih.gov. This suggests that the scaffold could be tailored to target specific enzymes or receptors.

Furthermore, the carboxylic acid group can be modified to modulate the compound's solubility, cell permeability, and pharmacokinetic properties, which are crucial for its effectiveness as a chemical probe in living systems. The ability to systematically modify the structure of this compound allows for the optimization of its properties as a probe for specific biological questions.

Role as a Privileged Scaffold for Rational Design in Chemical Biology Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity nih.govresearchgate.net. The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of approved drugs, suggesting its potential as a component of a privileged scaffold nih.govnih.gov. Its ability to act as a hydrogen bond donor and acceptor, coupled with the hydrophobic nature of the phenyl group, allows for diverse interactions with biological macromolecules nih.gov.

The combination of the benzenesulfonamide group with the pent-4-ynoic acid backbone in this compound creates a novel scaffold with significant potential for rational drug design. The defined three-dimensional arrangement of the functional groups can be systematically modified to optimize binding to a particular target. The alkyne group, in addition to its utility in bioconjugation, can also participate in interactions with the target protein, such as π-stacking or hydrophobic interactions.

Researchers can utilize computational modeling and medicinal chemistry strategies to design and synthesize libraries of compounds based on this scaffold. For example, variations in the substitution pattern on the phenyl ring of the benzenesulfonamide or modifications to the length and functionality of the alkynoic acid chain can lead to the discovery of potent and selective ligands for a variety of G-protein coupled receptors, enzymes, and other therapeutic targets nih.gov. The benzimidazole (B57391) scaffold, for instance, is another example of a privileged structure with broad pharmacological activities due to its physicochemical properties that enable efficient binding to macromolecules nih.gov.

Potential Applications in Supramolecular Chemistry and Material Science (e.g., self-assembly based on intermolecular interactions)

The molecular structure of this compound possesses functional groups that can participate in non-covalent interactions, making it an interesting candidate for applications in supramolecular chemistry and materials science nih.gov. The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers or extended one-dimensional chains. The sulfonamide group can also act as both a hydrogen bond donor and acceptor.

These intermolecular interactions can drive the self-assembly of the molecules into well-ordered supramolecular structures, such as gels, liquid crystals, or nanofibers nih.gov. The formation of such materials is dependent on a balance between the forces driving the association of the molecules and their interaction with the surrounding solvent nih.gov. The aromatic rings can engage in π-π stacking interactions, further stabilizing the self-assembled structures.

The terminal alkyne group offers a unique handle for post-assembly modification. For example, once the supramolecular structure is formed, the alkyne groups could be cross-linked through polymerization reactions, leading to the formation of robust and stable materials. Alternatively, the alkynes could be used to functionalize the surface of the material with other molecules, imparting new properties such as fluorescence or biological activity. The transient and reversible nature of non-covalent interactions can also lead to materials with responsive or self-healing properties nih.gov.

Emerging Research Avenues for Benzenesulfonamido-Alkynoic Acid Scaffolds in Interdisciplinary Science

The benzenesulfonamido-alkynoic acid scaffold, exemplified by this compound, presents numerous opportunities for interdisciplinary research. In medicinal chemistry, this scaffold can be exploited for the development of novel therapeutic agents. The benzenesulfonamide group is a known zinc-binding group and is present in several enzyme inhibitors. Combining this with the alkynoic acid moiety could lead to the discovery of new inhibitors for metalloenzymes, such as matrix metalloproteinases or histone deacetylases.

In the field of chemical biology, the bioorthogonal nature of the alkyne group makes these scaffolds ideal for activity-based protein profiling (ABPP). ABPP is a powerful technique used to identify and characterize enzyme function directly in native biological systems. Probes based on the benzenesulfonamido-alkynoic acid scaffold could be designed to covalently label the active site of specific enzymes, allowing for their identification and the assessment of their activity levels in health and disease.

Furthermore, the integration of this scaffold into materials science could lead to the development of novel biomaterials. For example, self-assembling peptides incorporating this moiety could form hydrogels for tissue engineering or drug delivery applications nih.gov. The alkyne groups could be used to immobilize growth factors or other bioactive molecules within the hydrogel matrix, creating a more sophisticated and functional biomaterial. The inherent biological activity of the benzenesulfonamide group could also impart antimicrobial or anti-inflammatory properties to the material.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Benzenesulfonamido)pent-4-ynoic acid derivatives?

  • Methodology : Use Fmoc-based solid-phase peptide synthesis (SPPS) with PAL-PEG-PS resin, as demonstrated for structurally similar enediynyl peptides. Optimize coupling reactions using dichloromethane (DCM) as a solvent and monitor purity via reverse-phase HPLC .
  • Key Considerations :

  • Ensure anhydrous conditions to prevent hydrolysis of the sulfonamide group.
  • Use tert-butyl-based protecting groups for carboxylic acid moieties to avoid side reactions.
    • Table 1 : Synthesis Parameters
StepReagent/ConditionYield (%)Reference
Fmoc deprotection20% piperidine/DMF>95
CouplingHBTU/DIPEA in DCM85–90

Q. How can crystallographic data validate the molecular structure of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX programs. Refinement parameters (R factor <0.05) ensure accuracy. For example, the crystal structure of the related 2-(benzenesulfonamido)acetic acid was resolved with R = 0.043 and data-to-parameter ratio = 18.1 .
  • Key Considerations :

  • Grow crystals in polar aprotic solvents (e.g., DMSO/water mixtures).
  • Validate hydrogen bonding (e.g., S=O···H–N interactions) to confirm sulfonamide geometry .

Q. What safety protocols are critical for handling sulfonamide derivatives like this compound?

  • Methodology : Follow GHS hazard guidelines (H314: skin corrosion, H335: respiratory irritation). Use fume hoods, nitrile gloves, and full-face shields during synthesis. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications (e.g., chlorine substitution) affect collagenase inhibition by this compound?

  • Methodology : Compare IC50 values and docking energies of analogs. For instance:

  • (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid: IC50 = 1.48 mM, ΔG = −6.4 kcal/mol.
  • (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid: IC50 = 1.31 mM, ΔG = −6.5 kcal/mol.
    Both interact with Gln215 (hydrogen bonds) and Tyr201 (π–π stacking) in collagenase’s activator domain .
    • Table 2 : Structure-Activity Relationship (SAR)
Substituent PositionIC50 (mM)ΔG (kcal/mol)Key Interactions
2,4-dichloro1.48−6.4Gln215 (2.202 Å H-bond)
2,6-dichloro1.31−6.5Gln215 (1.961 Å H-bond)

Q. How can contradictory bioactivity data (e.g., IC50 vs. docking scores) be resolved?

  • Methodology : Use multi-scale modeling (e.g., molecular dynamics simulations) to assess binding stability beyond static docking. For example, the 2,6-dichloro analog’s shorter H-bond (1.961 Å vs. 2.202 Å) may enhance residence time despite similar ΔG .
  • Key Considerations :

  • Validate in vitro activity under physiological pH (7.4) to account for ionization effects.
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics.

Q. What strategies optimize cyclization reactions for derivatives of this compound?

  • Methodology : Employ gold(I)-catalyzed intramolecular cyclization of γ-acetylenic carboxylic acids. For example, cyclization of 2-(methoxycarbonyl)-2-(prop-2-ynyl)pent-4-ynoic acid yields 87% product under NHC-AuCl/AgOTf catalysis .
  • Table 3 : Cyclization Efficiency

Catalyst SystemTemperature (°C)Yield (%)
NHC-AuCl/AgOTf2587
PtCl26062

Methodological Notes

  • Crystallography : SHELXL remains the gold standard for small-molecule refinement, but combine with WinGX for graphical analysis .
  • Docking Studies : Use AutoDock Vina with AMBER force fields to replicate observed H-bond/π–π interactions .
  • Synthetic Safety : Always cross-reference SDS data (e.g., acute toxicity LD50) before scaling up reactions .

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